molecular formula C14H21NO2S B562181 S-Benzyl-N-boc-ethanethiolamine CAS No. 873330-01-9

S-Benzyl-N-boc-ethanethiolamine

Cat. No.: B562181
CAS No.: 873330-01-9
M. Wt: 267.387
InChI Key: ZXXHNIOFBFCJGH-UHFFFAOYSA-N
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Description

S-Benzyl-N-boc-ethanethiolamine is a chemical compound used in proteomics research . It is available in the form of a yellow oil .


Synthesis Analysis

The synthesis of this compound can be achieved from Benzyl mercaptan and TERT-BUTYL N-[2-(TOSYLOXY)ETHYL]CARBAMATE . Chemicalbook provides 4 synthetic routes for this compound .


Molecular Structure Analysis

The molecular formula of this compound is C14H21NO2S . The molecular weight is 267.39 .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical and Chemical Properties Analysis

This compound has a density of 1.079g/cm3 . Its boiling point is 391.4ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

S-Benzyl-N-boc-ethanethiolamine, as a part of the Boc-protected amine class, is significantly utilized in the field of synthesis and medicinal chemistry. For instance, it has been employed in the hydroamination of aryl C-H bonds using N-Boc-hydroxyamine via rhodium and copper catalysis, allowing the development of a sustainable protocol for the direct formation of benzo[c]isoxazol-3(1H)-ones (Yang et al., 2014). Furthermore, it has been instrumental in the production of no-carrier-added [*I]MIBG, a tracer used for imaging tumors of neuroendocrine origin, showcasing its role in the synthesis of complex medical compounds (Hammerschmidt et al., 2012).

2. Chemical Catalysis and Reactions

In the realm of chemical catalysis, this compound is noted for its application in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process illustrates its critical role in maintaining the chirality and providing high enantioselectivity in the synthesis of complex organic molecules (Jiang et al., 2018).

3. Peptide Synthesis and Protein Chemistry

In peptide synthesis and protein chemistry, the compound finds usage in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, emphasizing its importance in the precise assembly of peptides and proteins (Crich & Banerjee, 2007). Moreover, it's used in the solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, a pivotal technique in the production of peptides for research and pharmaceutical industries, highlighting its versatile role in peptide bond formation and protection strategies (Muttenthaler et al., 2015).

Mechanism of Action

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Properties

IUPAC Name

tert-butyl N-(2-benzylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXHNIOFBFCJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652451
Record name tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873330-01-9
Record name tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Cc1ccc(S(=O)(=O)CCNC(=O)OC(C)(C)C)cc1
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Synthesis routes and methods II

Procedure details

N-Boc-2-Tosyl-ethylamine (100 mg, 0.32 mmol) was added to a mixture of benzylmercaptan (45 mL, 0.38 mmol) and Cs2CO3 (68 mg, 0.21 mmol) in 1.6 mL of dry DMF. The reaction was stirred for 18 hours after which time the reaction mixture was poured onto water. The aqueous layer was extracted three times with AcOEt. The combined organic layers were washed with water, saturated NaHCO3 and brine, dried over Na2SO4 and concentrated. The residue was purified using SiO2 with AcOEt/Petroleum ether 5:95 to 15:75. A yellow oil was obtained (72 mg, 83%). NMR 1H (ppm, CDCl3): 7.31-7.25 (m, 5H), 4.79 (br. s., 1H), 3.70 (s, 2H), 3.25 (m, 2H), 2.55-2.53 (m, 2H), 1.43 (s, 9H).
Name
N-Boc-2-Tosyl-ethylamine
Quantity
100 mg
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reactant
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45 mL
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Cs2CO3
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68 mg
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1.6 mL
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